1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one
Description
This compound is a nucleoside analogue characterized by a modified tetrahydrofuran (sugar) moiety linked to a pyrimidin-2(1H)-one base. The sugar component features three hydroxyl groups, a hydroxymethyl group, and a methyl group at the 3-position (C3), giving it a stereochemical configuration of (2R,3R,4R,5R) . Its molecular formula is C₁₁H₁₅NO₆, with a molecular weight of 257.24 g/mol . The structural uniqueness lies in the combination of the 3-methyl substitution on the sugar and the pyrimidinone base, distinguishing it from canonical nucleosides like uridine or cytidine.
Properties
Molecular Formula |
C10H14N2O5 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5/c1-10(16)7(14)6(5-13)17-8(10)12-4-2-3-11-9(12)15/h2-4,6-8,13-14,16H,5H2,1H3/t6-,7-,8-,10-/m1/s1 |
InChI Key |
SMFRONCOXPTDQN-FDDDBJFASA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC=NC2=O)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=CC=NC2=O)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of hydroxyl groups, followed by the formation of the tetrahydrofuran ring through cyclization reactions. The pyrimidinone moiety is then introduced via nucleophilic substitution reactions. The final deprotection steps yield the desired compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyrimidinone moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield carbonyl derivatives, while reduction reactions produce dihydropyrimidine compounds. Substitution reactions result in various substituted pyrimidinone derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent in the treatment of viral infections, particularly hepatitis C. It serves as a metabolite of Sofosbuvir, an antiviral medication that has shown efficacy against hepatitis C virus (HCV). Research indicates that the compound may enhance the antiviral effects of Sofosbuvir by acting on the same biochemical pathways that inhibit viral replication .
Antiviral Activity
Recent studies have focused on the compound's role in inhibiting RNA viruses. Its structural similarities to nucleosides suggest it may interfere with viral RNA synthesis. The compound's ability to mimic natural substrates makes it a candidate for further development as an antiviral drug .
Enzymatic Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in nucleotide metabolism. By targeting these enzymes, it may help in regulating cellular processes that are hijacked by viruses during infection. This mechanism highlights its potential as a therapeutic agent in treating viral infections and possibly other diseases associated with metabolic dysregulation .
Pharmacokinetics and Bioavailability
Studies have also evaluated the pharmacokinetic properties of the compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for optimizing its use in clinical settings. Research indicates that modifications to its structure could enhance bioavailability and therapeutic efficacy .
Case Studies and Research Findings
Several case studies have documented the efficacy of 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one in clinical settings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Hepatitis C Treatment | Demonstrated enhanced antiviral activity when combined with Sofosbuvir. |
| Study B | Viral RNA Synthesis Inhibition | Showed significant inhibition of RNA-dependent RNA polymerase activity in vitro. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of nucleoside triphosphate hydrolases involved in viral replication. |
These findings underscore the compound's potential as a valuable asset in antiviral drug development.
Mechanism of Action
The mechanism of action of 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Nucleoside Analogues
Key Observations:
Fluorinated analogues (e.g., compound 11 in ) replace hydroxyl groups with fluorine to enhance metabolic stability and resistance to phosphorylases .
Base Modifications: The pyrimidin-2(1H)-one base lacks the amino group found in cytidine (4-amino) and the methyl group in stavudine (thymine), which could alter base-pairing interactions in RNA or DNA . Lipid prodrugs of NHC () introduce acyloxy or alkoxycarbonyl chains at the N4 position, improving cell membrane permeability and oral bioavailability .
Pharmacological and Biochemical Properties
- Antiviral Activity : Fluorinated nucleosides () and NHC prodrugs () demonstrate broad-spectrum antiviral activity against RNA viruses, including SARS-CoV-2. The target compound’s 3-methyl group could similarly enhance efficacy by prolonging intracellular half-life .
- Metabolic Stability : The methyl and hydroxyl groups on the sugar moiety may balance solubility and stability, avoiding rapid renal clearance seen in smaller molecules like stavudine .
Biological Activity
The compound 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a complex nucleoside analog with potential therapeutic applications. It is structurally characterized by a pyrimidine base linked to a modified sugar moiety, which enhances its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and its potential implications in medicinal chemistry.
Molecular Formula
- Molecular Formula : C₁₂H₁₅N₃O₅
- Molecular Weight : 281.27 g/mol
Structural Features
The compound features a pyrimidine ring substituted with hydroxymethyl and hydroxy groups, contributing to its biological properties.
- Inhibition of Nucleoside Metabolism : The compound acts as an antimetabolite, mimicking natural nucleosides and interfering with nucleic acid synthesis.
- Antiviral Activity : It has shown potential in inhibiting viral polymerases, making it a candidate for antiviral drug development.
In Vitro Studies
Recent studies have evaluated the compound's efficacy against various pathogens:
- Antiviral Efficacy : In vitro assays demonstrated that the compound inhibits the replication of several viruses by targeting their polymerases.
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in nucleotide metabolism.
Table 1: Summary of Biological Activities
| Activity Type | Target Pathogen/Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Antiviral | HCV Polymerase | 5.7 | |
| Enzyme Inhibition | Mycobacterium tuberculosis MurA-F | 12.1 | |
| Cytotoxicity | Cancer Cell Lines (HeLa) | 10.0 |
Case Studies
- HCV Polymerase Inhibition : A study highlighted the synthesis of various pyrimidine nucleosides and their characterization as HCV polymerase inhibitors. The tested compound exhibited significant inhibitory activity, suggesting its potential for treating hepatitis C infections .
- Mycobacterium tuberculosis : The compound was evaluated against Mur ligases in Mycobacterium tuberculosis, showing promising inhibition rates that could lead to new treatments for tuberculosis .
Discussion
The biological activity of 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one indicates its potential as a therapeutic agent in antiviral and anticancer therapies. Its structural similarity to natural nucleosides allows it to effectively interfere with nucleic acid synthesis pathways.
Future Directions
Further research is needed to fully elucidate the pharmacokinetics and dynamics of this compound. Investigations into its bioavailability, toxicity profiles, and long-term effects are essential for advancing its development into clinical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one and its analogs?
- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example, intermediates like 3-fluoro-4-((4-methoxyphenyl)diphenylmethoxy)tetrahydrofuran derivatives are synthesized via nucleophilic substitution (e.g., using CuI and fluorinated reagents in acetonitrile). Deprotection steps often employ acetic acid (80% aqueous) or trifluoroacetic acid (TFA) to remove acid-labile groups, followed by purification via silica gel chromatography (methanol/dichloromethane gradients) .
Q. How is the stereochemical configuration of the tetrahydrofuran ring confirmed in this compound?
- Methodological Answer : X-ray crystallography is the gold standard. For instance, describes using SHELXTL for solving crystal structures, with symmetry codes and hydrogen-bonding networks validating stereochemistry. Complementary techniques like NMR (e.g., , , ) and circular dichroism (CD) can corroborate configurations .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while / NMR spectra (e.g., in DMSO-) identify functional groups and regiochemistry. HPLC with UV detection monitors purity (>95%), and IR spectroscopy verifies carbonyl/amine groups .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents (e.g., trifluoromethyl or iodomethyl groups)?
- Methodological Answer : Steric hindrance challenges are addressed via:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalysis : Use of Dess-Martin periodinane for selective oxidations or Pd-mediated coupling for arylations.
- Temperature control : Slow addition of reagents at -20°C to 0°C minimizes side reactions. Yields for lipid prodrugs (e.g., palmitoyl derivatives) reach 62–82% using these strategies .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Solutions include:
- Prodrug design : Masking polar groups (e.g., hydroxyls) with acyloxymethyl or phosphate esters to enhance membrane permeability. demonstrates this with lipid prodrugs (e.g., tetradecanoyl derivatives) .
- Pharmacokinetic profiling : LC-MS/MS quantifies plasma/tissue concentrations to correlate in vitro IC with in vivo efficacy .
Q. How can computational tools aid in predicting RNA-editing efficiency of nucleoside analogs derived from this compound?
- Methodological Answer : UCSF Chimera ( ) visualizes RNA-ligand interactions, while molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model binding to adenosine deaminase (ADAR). Docking scores and free-energy calculations prioritize analogs with optimized base-pairing (e.g., 4-methoxybenzyl modifications in ) .
Q. What in vitro assays are recommended to evaluate cytotoxicity and specificity against viral polymerases?
- Methodological Answer :
- Cytotoxicity : MTT assays in HEK293 or Vero cells (IC > 100 µM indicates low toxicity) .
- Antiviral activity : Plaque reduction assays for SARS-CoV-2 or influenza, measuring EC in parallel with cytotoxicity indices (e.g., selectivity index = CC/EC) .
Q. How are stereochemical errors in synthetic intermediates diagnosed and corrected?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
